3-Cyano-N-(methylsulfonyl)-1H-indazole-5-carboxamide
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Overview
Description
3-Cyano-N-(methylsulfonyl)-1H-indazole-5-carboxamide is a chemical compound that belongs to the class of indazole derivatives. Indazole is a significant nitrogen-based heterocycle with particular importance in the synthesis of heterocyclic scaffolds
Preparation Methods
The synthesis of 3-Cyano-N-(methylsulfonyl)-1H-indazole-5-carboxamide can be achieved through several methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . Industrial production methods may involve solvent-free reactions or the use of microwave irradiation to achieve high yields .
Chemical Reactions Analysis
3-Cyano-N-(methylsulfonyl)-1H-indazole-5-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s cyano and carbonyl functions enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . Common reagents used in these reactions include sulfur, aluminum oxide, and morpholine as a basic catalyst . Major products formed from these reactions include thiophene derivatives and other heterocyclic moieties .
Scientific Research Applications
3-Cyano-N-(methylsulfonyl)-1H-indazole-5-carboxamide has several scientific research applications. In chemistry, it is utilized as a versatile starting material for the construction of various molecules containing indazole moieties . In biology and medicine, derivatives of this compound have shown potential in promoting wound healing by decreasing lipid peroxidation and increasing antioxidant effects . Additionally, the compound’s ability to form hydrogen bonds makes it valuable in the study of crystal structures and molecular interactions .
Mechanism of Action
The mechanism of action of 3-Cyano-N-(methylsulfonyl)-1H-indazole-5-carboxamide involves its interaction with molecular targets and pathways related to oxidative stress and antioxidant activity . The compound’s cyano and carbonyl groups enable it to participate in nucleophilic reactions, leading to the formation of various biologically active intermediates . These intermediates can modulate cellular processes such as inflammation, proliferation, and angiogenesis, thereby promoting wound healing and other therapeutic effects .
Comparison with Similar Compounds
3-Cyano-N-(methylsulfonyl)-1H-indazole-5-carboxamide can be compared with other similar compounds, such as 3-cyano-N-pyridinyl acetamide derivatives . These compounds share similar structural features and exhibit comparable biological activities, including antioxidant and wound healing properties . the unique combination of the indazole scaffold and the cyano and methylsulfonyl groups in this compound distinguishes it from other related compounds .
Properties
Molecular Formula |
C10H8N4O3S |
---|---|
Molecular Weight |
264.26 g/mol |
IUPAC Name |
3-cyano-N-methylsulfonyl-1H-indazole-5-carboxamide |
InChI |
InChI=1S/C10H8N4O3S/c1-18(16,17)14-10(15)6-2-3-8-7(4-6)9(5-11)13-12-8/h2-4H,1H3,(H,12,13)(H,14,15) |
InChI Key |
KQFWFGBCIJPQBD-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC(=O)C1=CC2=C(C=C1)NN=C2C#N |
Origin of Product |
United States |
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